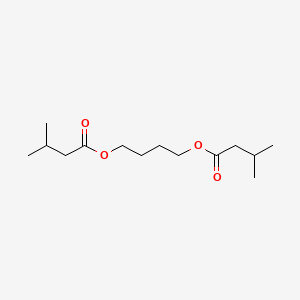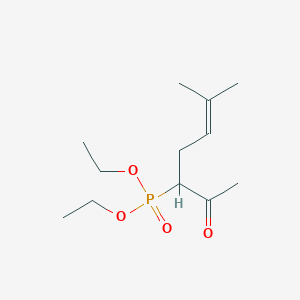
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and two phenyl groups attached to a benzenecarboximidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide typically involves the reaction of N-hydroxy-N-(2-oxoalkyl)amides with appropriate reagents . One efficient method includes the use of t-BuOK (tert-butoxide) as a base, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization . The reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted benzenecarboximidamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-2-methoxybenzenecarboximidamide
- N-Methoxy-2-phenylacetamide
- N-Substituted benzimidazole carboxamides
Uniqueness
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59387-49-4 |
|---|---|
Molekularformel |
C20H19ClN2O2 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
N-hydroxy-2-methoxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N2O2.ClH/c1-24-19-15-9-8-14-18(19)20(21-16-10-4-2-5-11-16)22(23)17-12-6-3-7-13-17;/h2-15,23H,1H3;1H |
InChI-Schlüssel |
FOXJVLXIGXLBNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)

![[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate](/img/structure/B14007794.png)

